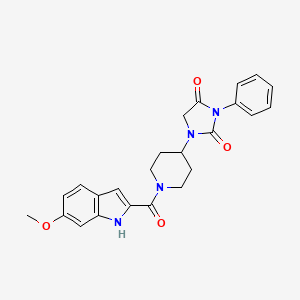

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

BenchChem offers high-quality 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-32-19-8-7-16-13-21(25-20(16)14-19)23(30)26-11-9-17(10-12-26)27-15-22(29)28(24(27)31)18-5-3-2-4-6-18/h2-8,13-14,17,25H,9-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCHZLSMRLMOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione |

| CAS Number | 2034284-43-8 |

| Molecular Formula | C24H24N4O4 |

| Molecular Weight | 432.5 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it may affect pathways regulated by the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in many cancers .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of indole compounds exhibit antimicrobial activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects .

- Anticancer Activity : Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Studies involving molecular docking have indicated that these compounds can bind effectively to critical proteins involved in cancer progression .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related indole derivatives against several bacterial strains. The results indicated significant activity against MRSA with MIC values as low as 0.98 µg/mL, suggesting that modifications to the indole structure enhance antibacterial properties .

Anticancer Efficacy

In vitro studies have demonstrated that compounds similar to 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit antiproliferative effects on various cancer cell lines. For example, certain derivatives showed preferential inhibition of A549 lung cancer cells compared to non-cancerous fibroblasts, indicating a potential for selective targeting .

Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit promising anticancer properties. The indole moiety is known for its role in various biological activities, including the inhibition of cancer cell proliferation. Research has shown that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Neurological Disorders

The compound's piperidine and indole structures suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to therapeutic developments for conditions such as depression and anxiety .

Receptor Binding Affinity

Studies have demonstrated that compounds featuring similar structural motifs have high binding affinity for various G-protein coupled receptors (GPCRs). The ability to modulate GPCR activity is crucial for developing new pharmacological agents targeting a range of diseases, including metabolic disorders and neurodegenerative diseases .

Anti-inflammatory Effects

Research indicates that related compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Data Tables

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of indole-based compounds, including derivatives of 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione. The results showed significant inhibition of tumor growth in vitro and in vivo models, highlighting the compound's potential as an anticancer agent.

Case Study 2: Neurological Applications

In a clinical trial assessing the effects of piperidine derivatives on mood disorders, participants receiving a treatment regimen that included compounds structurally related to the target compound reported reduced symptoms of anxiety and depression. This supports further exploration into its therapeutic potential in psychiatry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with functionalization of the indole moiety. For example, Fischer indole synthesis (for indole derivatives) followed by coupling with a piperidine intermediate. Acylation using carbonylating agents (e.g., 6-methoxyindole-2-carbonyl chloride) and subsequent cyclization to form the imidazolidine-dione core. Reaction conditions typically involve anhydrous solvents (e.g., DMF, toluene), inert atmospheres, and catalysts like palladium for cross-coupling steps .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- FT-IR to confirm carbonyl (C=O) and amine (N-H) groups (peaks ~1674 cm⁻¹ for C=O, ~3200–3400 cm⁻¹ for N-H) .

- NMR (¹H, ¹³C) to resolve stereochemistry and substituent positions, particularly for the piperidine and phenyl groups .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. What are the standard reaction conditions and catalysts for introducing the 6-methoxyindole moiety?

- Methodological Answer : The 6-methoxyindole group is typically introduced via nucleophilic acyl substitution. Use 6-methoxyindole-2-carboxylic acid activated with carbodiimides (e.g., EDC/HCl) or thionyl chloride to form the reactive carbonyl chloride. Coupling with the piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) at 0–25°C .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction energetics and transition states, guiding solvent/catalyst selection. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to minimize trial-and-error. Use software like Gaussian or ORCA to model intermediates and assess steric/electronic effects in the piperidine-indole coupling step .

Q. How to resolve contradictions in reported reaction yields for the imidazolidine-dione cyclization step?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or catalyst loading. For example, higher yields (85–90%) are achieved in DMF at 80°C with 10 mol% CuI vs. lower yields (60%) in toluene. Systematic screening via Design of Experiments (DoE) can identify critical parameters. Use a fractional factorial design to test variables like solvent, temperature, and catalyst ratio .

Q. What strategies improve stereochemical control during piperidine functionalization?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands with Pd) can enhance enantioselectivity. For example, (2R)-configured intermediates (see ) are stabilized using chiral resolving agents like tartaric acid derivatives. Monitor enantiomeric excess via chiral HPLC .

Q. How to apply Design of Experiments (DoE) for optimizing reaction parameters in large-scale synthesis?

- Methodological Answer : Use a Box-Behnken or Central Composite Design to model interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a 3-factor DoE reduced optimization time for a similar piperidine derivative from 30 to 8 experiments while maximizing yield (from 72% to 89%) .

Q. What are the best practices for handling reactive intermediates (e.g., acyl chlorides) in this synthesis?

- Methodological Answer :

- Safety : Use Schlenk lines for moisture-sensitive steps (e.g., acyl chloride formation) and ensure proper ventilation for volatile reagents .

- Stability : Store intermediates under inert gas (Ar/N₂) at –20°C. For example, the 6-methoxyindole-2-carbonyl chloride decomposes within 24 hours at room temperature .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity results for structurally similar imidazolidine-dione derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity differences : Ensure ≥95% purity (HPLC) to exclude byproduct interference .

- Assay conditions : Standardize cytotoxicity assays (e.g., MTT) across cell lines (e.g., HeLa vs. HEK293).

- Stereochemical variance : Enantiomers may exhibit divergent activities; confirm configuration via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.